Product packaging for Tp-434(Cat. No.:CAS No. 1207283-85-9)

Tp-434

カタログ番号: B3026998
CAS番号: 1207283-85-9
分子量: 558.6 g/mol
InChIキー: AKLMFDDQCHURPW-ISIOAQNYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Eravacycline is a fully synthetic fluorocycline antibiotic approved for clinical use in complicated intra-abdominal infections . For the research community, it serves as a potent tool for studying advanced antibacterial agents and mechanisms of action against multidrug-resistant pathogens. Its core research value lies in its broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae . The compound exerts its antibacterial effect by reversibly binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and prevents bacterial growth . Eravacycline is noted for its enhanced potency and ability to evade common tetracycline resistance mechanisms . From a practical research standpoint, its pharmacokinetic profile is favorable for study design, featuring a long half-life of approximately 20 hours and elimination primarily via non-renal pathways, meaning no dosage adjustments are required for studies involving renal impairment . Eravacycline is an invaluable compound for in vitro susceptibility testing, investigations into novel therapeutic strategies, and microbiological research aimed at overcoming antibiotic resistance. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31FN4O8 B3026998 Tp-434 CAS No. 1207283-85-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMFDDQCHURPW-ISIOAQNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026285
Record name Eravacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207283-85-9
Record name Eravacycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eravacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERAVACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Molecular Interactions of Eravacycline

Inhibition of Bacterial Protein Synthesis via 30S Ribosomal Subunit Binding

Eravacycline exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding event is crucial for disrupting the process of protein synthesis. Specifically, eravacycline obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor site of the mRNA-ribosome complex. By preventing the correct positioning of aa-tRNA, eravacycline effectively halts the incorporation of amino acid residues into elongating peptide chains. This interruption in protein production ultimately leads to the inhibition of bacterial growth and propagation. drugbank.compatsnap.comnih.govresearchgate.netasm.orgasm.orgnih.govasm.orgtaylorandfrancis.comjrespharm.comcontagionlive.comnih.govnih.gov

In vitro studies have demonstrated that eravacycline exhibits a significantly higher affinity for ribosomal binding compared to the parent tetracycline (B611298) compound, showing a tenfold increase in affinity. This enhanced binding allows eravacycline to inhibit protein translation at considerably lower drug concentrations than tetracycline. nih.govnih.govnih.gov While tetracyclines are generally considered bacteriostatic, eravacycline has shown in vitro bactericidal activity against certain strains of bacteria, including Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. nih.govcontagionlive.comnih.govmdpi.comresearchgate.net

Distinct Structural Modifications Conferring Enhanced Binding Affinity

Eravacycline's efficacy and its ability to circumvent resistance mechanisms are attributed to specific structural modifications made to the tetracycline core. These alterations enhance its binding affinity to the bacterial ribosome and improve its stability against bacterial defense strategies. patsnap.comasm.orgasm.orgasm.orgjrespharm.comispub.comresearchgate.net

C-7 Fluorine Substitution and C-9 Pyrrolidinoacetamido Group

Eravacycline is characterized by two key modifications on the D-ring of the tetracycline core: a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position. asm.orgasm.orgnih.govasm.orgjrespharm.commdpi.comispub.comapub.krnih.govreliasmedia.comnih.gov

C-7 Fluorine Substitution: The attachment of a fluorine atom at the C-7 position introduces a weak polar group. This substitution is believed to increase antimicrobial action through electron withdrawal to the aromatic ring. apub.kr It also contributes to enhanced stability against tetracycline-specific resistance mechanisms, such as efflux mediated by pumps like tet(A), tet(B), and tet(K). ispub.com

C-9 Pyrrolidinoacetamido Group: The substitution of the pyrrolidinoacetamido group at the C-9 position is a significant modification. This group enhances the surface area of eravacycline researchgate.net and allows for increased ribosomal binding. asm.orgasm.org Furthermore, it provides steric hindrance, which helps to avoid resistance mediated by ribosomal protection proteins (RPPs). asm.orgasm.orgjrespharm.comispub.com SAR studies indicate that more polar or basic substituents at the C-9 position, such as the pyrrolidine (B122466) moiety in eravacycline, result in improved antibacterial activity. researchgate.net This modification makes the heteroaromatic ring more sustainable than cyclic alkylamines, reducing pathogen resistance mechanisms. apub.kr

These structural alterations collectively stabilize eravacycline, increasing its efficacy against a broad spectrum of bacteria, including those with acquired resistance mechanisms to traditional tetracyclines. apub.kr

Comparative Analysis of Ribosomal Binding with Other Tetracyclines

Eravacycline's unique structural features translate into distinct binding characteristics and improved potency compared to older tetracycline generations and even its close structural relative, tigecycline (B611373).

Eravacycline vs. Tigecycline Ribosomal Interactions

Eravacycline shares structural similarities with tigecycline, another third-generation tetracycline, but differs due to the specific modifications at the C-7 and C-9 positions. nih.govjrespharm.commdpi.comresearchgate.netapub.krnih.govnih.gov While both antibiotics target the 30S ribosomal subunit and inhibit protein synthesis, eravacycline generally demonstrates superior in vitro activity and binding affinity.

Binding Affinity: Eravacycline exhibits a tenfold higher affinity for ribosomal binding compared to tetracycline. nih.govnih.govnih.gov While direct comparative affinity data between eravacycline and tigecycline for the 30S subunit is not extensively detailed in all sources, studies indicate tigecycline itself has a significantly higher affinity (up to 5-fold greater than minocycline (B592863) and >100-fold greater than tetracycline) due to its C-9 glycylamido substitution. asm.orgnih.govnih.gov However, eravacycline's specific modifications are designed to enhance its interaction with the ribosome and evade resistance mechanisms that might affect tigecycline. asm.orgispub.comresearchgate.netapub.kr In competitive binding assays against the Tet(X4) enzyme, eravacycline showed a slightly lower IC50app value (13.7 ± 1.6 nM) than tigecycline (18.6 ± 4.9 nM), suggesting potentially higher affinity in this specific interaction context. rsc.org

Potency and Efficacy: In vitro experiments show that eravacycline is generally two to fourfold more potent than tigecycline against Gram-positive cocci and two to eightfold more potent against Gram-negative bacilli. mdpi.comresearchgate.net This increased potency is reflected in lower minimum inhibitory concentrations (MICs) for eravacycline compared to tigecycline against many bacterial strains. nih.govdovepress.com Eravacycline's structural modifications also make it more stable and less susceptible to common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, which can impact tigecycline's efficacy. patsnap.comasm.orgasm.orgasm.orgtaylorandfrancis.comjrespharm.comcontagionlive.comispub.comapub.kr Clinical data also suggests eravacycline may have superior penetration into lung tissue compared to tigecycline. ispub.com

Antimicrobial Spectrum and Potency Against Clinically Relevant Pathogens

Activity Against Gram-Positive Bacteria

Eravacycline exhibits robust activity against a variety of Gram-positive bacteria, including multidrug-resistant strains that pose significant therapeutic challenges. nih.govoup.comoup.comoup.com

Eravacycline demonstrates potent in vitro activity against Staphylococcus aureus, irrespective of methicillin (B1676495) susceptibility. oup.comasm.org Surveillance studies have consistently shown low minimum inhibitory concentration (MIC) values for eravacycline against MRSA isolates. A global surveillance study from 2013 to 2017 reported that the MIC required to inhibit 90% of MRSA isolates (MIC90) was 0.12 µg/mL. nih.govasm.org Another study focusing on isolates from patients with cancer found that eravacycline had potent activity against MRSA. oup.com Similarly, a study of clinical isolates from China reported an MIC90 of 0.25 mg/L for MRSA. asm.org Research on staphylococci from periprosthetic joint infections found that all MRSA isolates had MICs of ≤0.25 μg/ml. asm.org

Eravacycline maintains potent activity against enterococci, including strains resistant to vancomycin (B549263). asm.org A large surveillance study found that the eravacycline MIC90 for Enterococcus faecium was 0.06 μg/mL, regardless of its vancomycin susceptibility. nih.govasm.org The MIC90 for vancomycin-resistant E. faecalis was noted to be within one doubling dilution of the susceptible strains. asm.org In a study specifically evaluating enterococci, the MIC50/90 values for eravacycline were 0.01/0.12 mg/L, confirming its excellent in vitro activity against VRE. bohrium.com

Eravacycline is highly active against Enterococcus faecalis, including isolates that exhibit resistance to tetracycline (B611298). frontiersin.org A global surveillance study reported an eravacycline MIC90 of 0.06 μg/mL for E. faecalis. asm.org A study in China on 276 clinical E. faecalis isolates found an MIC50/90 of 0.06/0.125 µg/mL. frontiersin.orgnih.gov Importantly, the study showed that eravacycline's activity was maintained against isolates harboring tetracycline resistance genes like tet(M) and tet(L), with an MIC90 ranging from 0.06 to 0.125 mg/l for these strains. frontiersin.org

Beyond S. aureus, eravacycline is also active against other staphylococcal species, including coagulase-negative staphylococci (CoNS). oup.comasm.org Studies have reported potent activity against oxacillin-susceptible CoNS. oup.com For coagulase-negative species such as Staphylococcus epidermidis and Staphylococcus haemolyticus, including methicillin-resistant subsets, the eravacycline MIC90 values were ≤0.5 μg/ml. nih.govasm.org A study in China found MIC50/90 values of 0.06/0.25 mg/L for S. epidermidis and 0.125/0.5 mg/L for S. haemolyticus. asm.org

Activity Against Gram-Negative Bacteria

Eravacycline demonstrates a potent and broad spectrum of activity against clinically important Gram-negative bacilli, including many multidrug-resistant (MDR) isolates. nih.govnih.govasm.orgnih.gov

Eravacycline has shown significant in vitro activity against CRE, a group of pathogens with limited treatment options. nih.govoup.com In a study of isolates from cancer patients, eravacycline inhibited 80% of CRE isolates at a concentration of ≤ 0.5 mg/L. oup.com A study focusing on CRE clinical isolates found that eravacycline's activity was comparable to or more potent than tigecycline (B611373). uky.eduresearchgate.net Research in China on 346 carbapenem-resistant Gram-negative isolates showed that the MIC90 of eravacycline was generally two-fold lower than that of tigecycline against these pathogens. nih.govresearchgate.net For carbapenem-resistant E. coli, the MIC50 and MIC90 for eravacycline were 0.25 mg/L and 0.5 mg/L, respectively. nih.gov For carbapenem-resistant Klebsiella pneumoniae, the MIC50 and MIC90 were 0.5 mg/L and 2 mg/L. nih.gov

Carbapenem-Resistant Enterobacteriaceae (CRE)

Klebsiella pneumoniae (including CRKP and ESBL-producing strains)

**Table 1: Eravacycline Activity Against *Klebsiella pneumoniae***

Isolate Type MIC50 (mg/L) MIC90 (mg/L) Susceptibility Rate
Overall - - 86%
Carbapenem-Susceptible - - 100%
CRKP 0.5 2 84%
New York City Isolates 0.25 1 -
Escherichia coli (including ESBL-producing and fluoroquinolone-resistant strains)

Eravacycline demonstrates robust activity against Escherichia coli, including multidrug-resistant phenotypes. In a study of 472 E. coli clinical isolates, the MIC50 was 0.125 μg/ml and the MIC90 was 0.25 μg/ml. nih.gov The MIC90 remained at 0.5 μg/ml for ESBL-producing isolates. nih.gov Even among fluoroquinolone-resistant isolates, eravacycline maintained its potency, with only a slight two-fold increase in MICs. nih.gov A collection of isolates from New York City hospitals showed similar results, with MIC50 and MIC90 values of 0.12/0.5 μg/ml. asm.orgoup.com

**Table 2: Eravacycline Activity Against *Escherichia coli***

Isolate Type MIC50 (µg/mL) MIC90 (µg/mL)
All Clinical Isolates 0.125 0.25
ESBL-producing - 0.5
New York City Isolates 0.12 0.5
Enterobacter cloacae complex

Studies have consistently shown eravacycline's effectiveness against the Enterobacter cloacae complex. In a study of isolates from New York City, the MIC50 and MIC90 values for E. cloacae were 0.5 and 1 μg/ml, respectively. researchgate.netnih.gov Another study focusing on isolates from cancer patients reported an 83% susceptibility rate for E. cloacae, with an MIC50 of 0.25 mg/L and an MIC90 of 2 mg/L. nih.gov A Taiwanese study found the MIC50 and MIC90 of eravacycline for the Enterobacter cloacae complex to be 0.5 and 2 mg/L, respectively.

Table 3: Eravacycline Activity Against Enterobacter cloacae complex

Study Population MIC50 (mg/L) MIC90 (mg/L) Susceptibility Rate
New York City Isolates 0.5 1 -
Cancer Patients 0.25 2 83%
Taiwanese Isolates 0.5 2 -

Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Eravacycline exhibits promising in vitro activity against Acinetobacter baumannii, including carbapenem-resistant (CRAB) strains. It has been reported to be four times more effective than tigecycline against multidrug-resistant A. baumannii. In a collection of isolates from New York City, the MIC50 and MIC90 values of eravacycline were 0.5 and 1 μg/ml, which were four-fold lower than the corresponding values for tigecycline. oup.com Global surveillance data also indicates consistent activity, with MIC90 values of 1 μg/ml.

Stenotrophomonas maltophilia

Eravacycline has demonstrated in vitro efficacy against Stenotrophomonas maltophilia. A global surveillance study reported an MIC90 of 2 μg/ml for this pathogen. In a study evaluating potential alternative treatments for levofloxacin (B1675101) and/or trimethoprim-sulfamethoxazole-nonsusceptible S. maltophilia, the MIC50/MIC90 values for eravacycline were comparable to those of minocycline (B592863) and tigecycline. Another study showed that eravacycline had excellent in vitro antibacterial activity against levofloxacin-non-susceptible and/or trimethoprim-sulfamethoxazole-resistant S. maltophilia, with MIC50/90 values of 2/4 mg/L.

Activity Against Anaerobic Pathogens

Eravacycline is potent against a broad spectrum of anaerobic bacteria. nih.gov In a study of recent clinical anaerobic isolates, eravacycline demonstrated potent in vitro activity against all tested isolates, including multidrug-resistant Bacteroides species. All isolates within the B. fragilis group were inhibited by ≤4 μg/ml of eravacycline, with an MIC90 of 1 μg/ml, which was 8- and 16-fold lower than that of tigecycline and minocycline, respectively. Furthermore, all tested Prevotella spp. and Fusobacterium spp. were inhibited by ≤0.5 μg/ml of eravacycline.

Table 4: Eravacycline Activity Against Anaerobic Pathogens

Pathogen MIC Range (µg/mL) MIC90 (µg/mL)
Bacteroides fragilis group ≤4 1
Prevotella spp. ≤0.5 -
Fusobacterium spp. ≤0.5 -

Activity Against Atypical Bacterial Pathogens

Eravacycline has shown potent activity against atypical bacterial pathogens. nih.gov In vitro susceptibility testing against human mycoplasmas and ureaplasmas revealed that all eravacycline MICs were ≤0.25 μg/ml, with the exception of one Mycoplasma genitalium isolate. For Mycoplasma pneumoniae, all MICs were ≤0.008 μg/ml. The drug was significantly more potent than tetracycline, azithromycin, moxifloxacin, and clindamycin (B1669177) against all tested isolates, including those resistant to macrolides, tetracyclines, and/or fluoroquinolones.

Table 5: Eravacycline Activity Against Atypical Pathogens

Pathogen MIC Range (µg/mL)
Mycoplasma genitalium ≤0.25 (one isolate at 2)
Mycoplasma hominis ≤0.25
Mycoplasma pneumoniae ≤0.008
Ureaplasma parvum ≤0.25
Ureaplasma urealyticum ≤0.25

Comparative In Vitro Potency Studies

Multiple in vitro studies have established that eravacycline generally exhibits greater potency than tigecycline, its predecessor in the tetracycline class. Against common Gram-negative bacteria, eravacycline often demonstrates a 2- to 4-fold lower minimum inhibitory concentration (MIC) compared to tigecycline. frontiersin.orgnih.gov This enhanced activity is observed against a range of pathogens, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii. nih.govresearchgate.netfrontiersin.org

Specifically, in studies of carbapenem-resistant A. baumannii (CRAB), the MIC required to inhibit 90% of isolates (MIC90) for eravacycline was 1 mg/L, whereas for tigecycline it was 2 mg/L. frontiersin.org Similarly, against carbapenem-resistant Klebsiella pneumoniae (CRKP), the MIC50 of eravacycline was 0.5 mg/L compared to 1 mg/L for tigecycline. nih.gov This superior potency suggests that eravacycline can be a more effective agent against certain multidrug-resistant organisms. frontiersin.orgnih.gov Time-kill curve analyses have also indicated that eravacycline may possess a stronger bactericidal effect than tigecycline against select isolates. nih.gov

Comparative Potency of Eravacycline vs. Tigecycline (MIC90 in mg/L)

OrganismEravacycline MIC90 (mg/L)Tigecycline MIC90 (mg/L)Source(s)
Carbapenem-Resistant Acinetobacter baumannii (CRAB)1 - 42 - 8 frontiersin.orgnih.gov
Carbapenem-Resistant Klebsiella pneumoniae (CRKP)22 nih.gov
Carbapenem-Resistant E. coli (CREC)0.50.5 nih.gov

Eravacycline has been compared to carbapenems, a class of beta-lactam antibiotics often used for serious Gram-negative infections. In the IGNITE4 clinical trial, which focused on complicated intra-abdominal infections (cIAI), eravacycline demonstrated noninferiority to meropenem (B701). researchgate.net The clinical cure rate for eravacycline was 90.8% compared to 91.2% for meropenem in the microbiological intent-to-treat population. researchgate.net Against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, clinical cure rates were also comparable, with 87.5% for eravacycline and 84.6% for meropenem. researchgate.net

A separate phase 2 study on cIAI found that eravacycline had similar efficacy to ertapenem (B1671056). researchgate.net The clinical success rate for one eravacycline dosing regimen was 100%, compared to 92.3% for the ertapenem group. researchgate.net Meta-analyses have also indicated no statistically significant difference in clinical response rates between eravacycline and carbapenems for treating cIAIs. frontiersin.org While carbapenems like meropenem have activity against P. aeruginosa, eravacycline does not, which is a significant point of differentiation in their spectrums. pharmacytimes.comresearchgate.net

Clinical Efficacy of Eravacycline vs. Carbapenems in Complicated Intra-Abdominal Infections (cIAI)

Study / AnalysisComparatorEravacycline Clinical Cure Rate (%)Carbapenem (B1253116) Clinical Cure Rate (%)Pathogen Subgroup
IGNITE4 TrialMeropenem90.891.2Overall cIAI
IGNITE4 TrialMeropenem87.584.6ESBL-producing Enterobacteriaceae
Phase 2 cIAI StudyErtapenem10092.3Overall cIAI

Mechanisms of Bacterial Resistance to Eravacycline

Circumvention of Tetracycline-Specific Resistance Mechanisms

Eravacycline was specifically engineered to evade the two primary mechanisms of acquired resistance to earlier generations of tetracyclines: efflux pumps and ribosomal protection proteins (RPPs). taylorandfrancis.compatsnap.comnih.govcontagionlive.com

Efflux pumps are transport proteins that bacteria use to expel antibiotics from the cell, lowering the intracellular drug concentration to sub-lethal levels. patsnap.com Eravacycline has demonstrated resilience against many common tetracycline-specific efflux pumps, including those belonging to the major facilitator superfamily (MFS) and the resistance-nodulation-division (RND) superfamily. patsnap.com Its structure allows it to evade recognition by these pumps, thereby maintaining effective concentrations within the bacterial cell. patsnap.com

However, certain RND-type efflux pumps, while also contributing to resistance against older tetracyclines, can be implicated in reduced susceptibility to eravacycline, often through overexpression. These include:

AcrAB-TolC: Found in Enterobacteriaceae, this is a well-studied tripartite RND efflux pump known for its broad substrate specificity, which includes numerous antibiotics. bmbreports.orgnih.gov While eravacycline is generally less affected by basal levels of this pump compared to older tetracyclines, its overexpression is a significant mechanism of emergent resistance. asm.orgnih.gov

AdeABC: This is a clinically important RND family efflux pump in Acinetobacter baumannii. nih.govescholarship.org It is chromosomally encoded and contributes to multidrug resistance by extruding a wide range of compounds, including tetracyclines. nih.govescholarship.orgfrontiersin.org Overexpression of the AdeABC system can reduce susceptibility to eravacycline. asm.orgfrontiersin.org

OqxAB and MacAB: Overexpression of these efflux pumps has been identified as a contributor to eravacycline resistance and heteroresistance in clinical isolates of Klebsiella pneumoniae. nih.govnih.gov

Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), represent another major mechanism of tetracycline (B611298) resistance. nih.govsemanticscholar.org These proteins bind to the ribosome and dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume. semanticscholar.orgnih.gov Eravacycline's unique structural modifications enhance its binding to the bacterial ribosome. patsnap.com This allows it to maintain a high binding affinity and remain effective even in the presence of RPPs, outcompeting the protective effects of these proteins. patsnap.comnih.gov Studies have shown that the presence of genes encoding RPPs, such as tet(M), has minimal to no effect on the in vitro activity of eravacycline against various clinical isolates, including Enterococcus faecalis. nih.govfrontiersin.org

Emergent Resistance Mechanisms to Eravacycline

Despite its ability to bypass common tetracycline resistance mechanisms, resistance to eravacycline can still emerge through different pathways, primarily involving modifications to the drug's target site or the overexpression of certain multidrug-resistant efflux pumps. contagionlive.com

Mutations that alter the binding site of eravacycline on the 30S ribosomal subunit are a key factor in acquired resistance. frontiersin.org

16S rRNA Mutations: The 16S ribosomal RNA is a critical component of the 30S subunit and forms part of the antibiotic binding pocket. Mutations in the 16S rRNA gene can reduce the binding affinity of tetracycline-class drugs. researchgate.netresearchgate.net Such mutations have been frequently detected in E. faecalis isolates with induced resistance to eravacycline, suggesting they are a contributing factor to resistance. frontiersin.org

30S Ribosomal Protein S10 (rpsJ) Mutations: Ribosomal protein S10 is a component of the 30S subunit that does not directly contact eravacycline but interacts with the 16S rRNA. frontiersin.orgmdpi.com Mutations in the gene encoding S10, rpsJ, have been frequently found in eravacycline-resistant isolates of Staphylococcus aureus and Enterococcus faecium. nih.govnih.govbohrium.com Specific amino acid mutations, such as Tyr87His in S10, have been identified in eravacycline-resistant S. aureus. nih.gov These mutations can confer cross-resistance to other tetracyclines like tigecycline (B611373). frontiersin.orgresearchgate.net

Research Findings on Target-Based Mutations and Eravacycline Resistance
Bacterial SpeciesMutation TypeSpecific Mutations IdentifiedImpact on EravacyclineReference
Staphylococcus aureus16S rRNAT170G, A1124G, C810T, G848C, G1036ACorrelated with increased MICs nih.gov
Staphylococcus aureus30S Ribosomal Protein S10Let47Let, Tyr87HisFrequently found in resistant isolates nih.gov
Enterococcus faecalis16S rRNA & 30S Ribosomal Protein S10Not specifiedFrequently detected in induced resistant isolates frontiersin.org
Enterococcus faecium30S Ribosomal Protein S10 (rpsJ)At least one mutationContributed to resistance in 4 isolates bohrium.com

While eravacycline can evade many tetracycline-specific pumps, the overexpression of certain broad-spectrum, multidrug-resistant (MDR) efflux pumps is a significant mechanism of emergent resistance. contagionlive.com

AdeABC: In Acinetobacter baumannii, overexpression of the AdeABC efflux pump is a known mechanism of resistance to multiple antibiotics, including eravacycline. asm.orgfrontiersin.org Studies on carbapenem-resistant A. nosocomialis showed that overexpression of AdeABC, activated by the AdeRS two-component system, reduced susceptibility to eravacycline, tigecycline, and omadacycline. frontiersin.org

AcrAB-TolC: In Klebsiella pneumoniae, upregulation of the AcrAB-TolC system contributes to increased resistance to eravacycline. asm.orgnih.govasm.org

MacAB and OqxAB: Overexpression of the MacAB and OqxAB efflux pumps has been shown to contribute to both resistance and heteroresistance to eravacycline in clinical isolates of K. pneumoniae. nih.govnih.gov In one study, overexpression of oqxA or oqxB was observed in 9 eravacycline-nonsusceptible isolates and 13 heteroresistant isolates. nih.govnih.gov

Efflux Pump Overexpression and Eravacycline Resistance
Efflux PumpBacterial SpeciesObserved EffectReference
AdeABCAcinetobacter baumannii / nosocomialisOverexpression leads to resistance. asm.orgfrontiersin.org
AcrAB-TolCKlebsiella pneumoniaeUpregulation contributes to resistance. asm.orgnih.govasm.org
OqxABKlebsiella pneumoniaeOverexpression observed in nonsusceptible and heteroresistant isolates. nih.govnih.gov
MacABKlebsiella pneumoniaeOverexpression detected in heteroresistant isolates. nih.govnih.gov

Mutations in genes that regulate the expression of other resistance determinants, such as efflux pumps, can also lead to eravacycline resistance.

Lon protease: In K. pneumoniae, mutations in the gene encoding the Lon protease have been identified as a primary cause of rapidly developing resistance to eravacycline. asm.orgnih.govasm.org These mutations were found to contribute to the upregulation of the AcrA-AcrB-TolC multidrug efflux system. asm.orgnih.gov

ramR: The ramR gene encodes a repressor of the ramA transcriptional activator, which in turn upregulates the AcrAB-TolC efflux pump. researchgate.netyoutube.com Mutations in ramR can lead to the overexpression of ramA and subsequently the efflux pump, resulting in reduced susceptibility to eravacycline in K. pneumoniae. nih.govresearchgate.netyoutube.com Specific mutations like L58P and F165L in ramR have been shown to disrupt its binding to the ramA promoter, increasing eravacycline's minimum inhibitory concentration (MIC) up to 64-fold. youtube.com

Heteroresistance to Eravacycline

Heteroresistance is a phenomenon where a subpopulation of a seemingly susceptible bacterial culture exhibits resistance to an antibiotic. This has been observed with eravacycline in various bacterial species, including carbapenem-resistant Acinetobacter baumannii (CRAB) and Enterococcus faecalis. nih.govfrontiersin.org In CRAB, eravacycline heteroresistance has been detected in a significant percentage of clinical isolates. frontiersin.org

The underlying mechanism of heteroresistance is often linked to the overexpression of efflux pumps. In A. baumannii, the AdeABC efflux pump system plays a crucial role. nih.govfrontiersin.org Resistant subpopulations within a heteroresistant culture show significantly higher expression levels of the adeABC genes and their regulatory genes, adeRS. nih.govresearchgate.net The use of efflux pump inhibitors can reduce the eravacycline MIC in these resistant subpopulations, confirming the role of this mechanism. nih.govresearchgate.net

Similarly, in Enterococcus faecalis, heteroresistance to eravacycline has been associated with the overexpression of a gene encoding a bone morphogenetic protein (BMP) family ABC transporter substrate-binding protein (RS00630). frontiersin.org This overexpression leads to an increased frequency of both eravacycline and tigecycline heteroresistance. frontiersin.org

Table 2: Frequency of Eravacycline Heteroresistance in Clinical Isolates

Bacterial SpeciesIsolate TypeEravacycline MICFrequency of Heteroresistance
Acinetobacter baumanniiCRAB≤4 mg/L17.36% (25/144)
Enterococcus faecalisClinical Isolates<0.125 mg/l0.43% (1/231)
Enterococcus faecalisClinical Isolates0.125 mg/l7.5% (3/40)

Data compiled from studies on eravacycline heteroresistance in CRAB and E. faecalis. frontiersin.orgfrontiersin.org

Strategies to Mitigate Eravacycline Resistance Development

Given the potential for resistance development, strategies to preserve the efficacy of eravacycline are crucial.

Combining eravacycline with other antimicrobial agents is a promising strategy to enhance its activity and suppress the emergence of resistance. asm.orgasm.org Studies have shown synergistic effects when eravacycline is combined with β-lactams or polymyxin (B74138) B against carbapenem-resistant Gram-negative bacteria. nih.gov

For carbapenem-resistant Escherichia coli and Klebsiella pneumoniae, the combination of eravacycline and polymyxin B has demonstrated significant synergy. nih.gov In the case of carbapenem-resistant A. baumannii, combinations with ceftazidime (B193861) or carbapenems like imipenem (B608078) have been shown to be effective. nih.gov Furthermore, in a clinical setting, combination therapy of eravacycline with ampicillin/sulbactam, sometimes supplemented with inhaled colistin (B93849), has shown favorable clinical and microbiological outcomes in patients with CRAB pneumonia. oup.comresearchgate.net

In vitro studies with Klebsiella pneumoniae have demonstrated that combining eravacycline with aztreonam/avibactam or ceftazidime-avibactam can suppress the development of resistance. asm.orgnih.gov

Collateral sensitivity, where resistance to one antibiotic leads to increased susceptibility to another, is a phenomenon that can be exploited to design more effective treatment strategies. nih.gov Research has shown that Klebsiella pneumoniae mutants that develop resistance to eravacycline can exhibit collateral sensitivity to β-lactam/β-lactamase inhibitor (BLBLI) combinations, such as aztreonam/avibactam and ceftazidime-avibactam. asm.orgasm.orgnih.gov

The mechanism behind this collateral sensitivity is linked to changes in the bacterial cell envelope. Eravacycline-resistant mutants often show upregulation of the AcrA-AcrB-TolC multidrug efflux system, which contributes to eravacycline resistance. asm.orgnih.gov Concurrently, these mutants may also have altered expression of outer membrane porins, such as OmpA and OmpU, which can increase their susceptibility to BLBLIs. asm.orgnih.gov This reciprocal relationship provides a strong rationale for using eravacycline in combination with these agents to both enhance efficacy and mitigate the development of resistance. asm.org

Pharmacokinetics and Pharmacodynamics in Preclinical and Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of eravacycline has been characterized in both preclinical and clinical studies, providing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Following intravenous administration, eravacycline's plasma concentrations peak towards the end of the infusion and subsequently decline in a multiexponential manner. nih.govasm.org In healthy subjects receiving single intravenous doses, both the total exposure, as measured by the area under the plasma concentration-time curve (AUC), and the maximum plasma concentration (Cmax) of eravacycline demonstrate an approximately dose-proportional increase. nih.govasm.org This dose proportionality has been observed for the AUC over a dose range of 0.25 to 3.00 mg/kg. asm.org

In a study with healthy volunteers, single intravenous doses ranging from 0.1 to 3 mg/kg were administered. nih.gov The pharmacokinetic profile was found to be generally linear after these single doses. nih.gov Similarly, preclinical studies in rabbit models also showed a linear correlation for AUCs within a certain dosage range. nih.govresearchgate.net

Table 1: Single-Dose Pharmacokinetic Parameters of Eravacycline in Healthy Rabbits

Dose (mg/kg) Mean Total AUC (μg·h/ml)
1 5.39
2 Not specified
4 Not specified
8 Not specified
10 183.53

Data sourced from a study on the plasma pharmacokinetics of eravacycline in rabbits. nih.govresearchgate.net

Upon administration of multiple intravenous doses, eravacycline reaches steady-state plasma concentrations within 5 to 7 days, with the specific timing being dependent on the dosage regimen. nih.govasm.org Systemic accumulation of the drug is observed with all dosing schedules over a 10-day period. nih.gov The degree of accumulation varies with the dosing interval; accumulation ranged from approximately 7% to 38% with once-daily (q24h) dosing regimens, while a twice-daily (q12h) regimen of 1 mg/kg resulted in approximately 45% accumulation. nih.govdrugbank.com

The primary route of elimination for eravacycline and its metabolites is through biliary and subsequent fecal excretion. nih.gov A mass balance study utilizing radiolabeled eravacycline revealed that the majority of the administered radioactivity was recovered in the feces. nih.gov This indicates that the liver plays a significant role in the clearance of the drug from the body. nih.govresearchgate.netyoutube.com

Renal excretion accounts for a smaller portion of eravacycline's elimination. drugbank.com Following a single intravenous dose of radiolabeled eravacycline, approximately 34% of the dose is excreted in the urine. drugbank.com Of this, 20% is excreted as unchanged eravacycline. drugbank.com Consistently, studies in healthy subjects have shown low urinary excretion of eravacycline, further supporting that nonrenal pathways are the main routes of elimination. nih.gov

Eravacycline undergoes metabolism in the liver, primarily through oxidation reactions mediated by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase (FMO) enzymes. drugbank.com The involvement of CYP3A4 in eravacycline's metabolism has implications for potential drug-drug interactions. nih.gov

Co-administration of eravacycline with a strong CYP3A4 inhibitor, such as itraconazole, has been shown to increase the mean AUC and half-life of eravacycline by approximately 30% to 40%, while decreasing its clearance. nih.govresearchgate.net Conversely, when administered with a potent CYP3A4 inducer like rifampin, the total exposure (AUC) to eravacycline is reduced by about 25% to 35%, and its clearance is increased by roughly 50%. nih.govresearchgate.net

Eravacycline exhibits a large volume of distribution, suggesting it distributes extensively into tissues beyond the central compartment. nih.govnih.gov In healthy subjects, the volume of distribution at steady state (Vss) has been reported to be approximately 321 liters or about 4 liters/kg after multiple intravenous doses. nih.govdrugbank.com This extensive tissue distribution is a key pharmacokinetic characteristic. nih.gov

Preclinical studies in rabbit models have confirmed good penetration of eravacycline into various tissues. nih.gov High concentrations of the drug have been observed in the kidney, liver, spleen, and lung tissues. nih.govresearchgate.net However, penetration into the central nervous system, including the brain and cerebrospinal fluid, appears to be poor. researchgate.netresearchgate.net

Eravacycline demonstrates significant penetration into the lungs, a critical factor for its potential use in respiratory tract infections. asm.orgnih.gov Studies in healthy adult volunteers have shown that eravacycline concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) are substantially higher than in plasma. nih.govresearchgate.net

The concentration of eravacycline in the ELF has been found to be approximately 6 times greater than in plasma, while in alveolar macrophages, the concentration can be up to 50 times higher. nih.govresearchgate.net A population pharmacokinetic model best described the lung pharmacokinetics of eravacycline using a three-compartment model, which estimated the ELF distribution ratio to be 8.26. asm.orgnih.govresearchgate.netresearchgate.net This high ratio indicates excellent penetration of eravacycline into the lung tissues. asm.orgresearchgate.net

Table 2: Eravacycline Concentrations in Plasma, ELF, and AM

Compartment AUC₀₋₁₂ (μg·h/ml) Penetration Ratio (vs. free drug in plasma)
Total Plasma 4.56 ± 0.94 -
Free Plasma 0.77 ± 0.14 -
Epithelial Lining Fluid (ELF) 4.93 6.44
Alveolar Macrophages (AM) 39.53 51.63

Data from a study in healthy adult volunteers receiving 1.0 mg/kg of eravacycline intravenously every 12 hours. nih.gov

Volume of Distribution and Tissue Penetration

Pharmacodynamic Parameters

The efficacy of eravacycline is primarily linked to its exposure-response relationship, which is best described by specific pharmacodynamic indices. nih.govnih.gov Preclinical infection models have been pivotal in identifying the key parameter that predicts the antimicrobial activity of eravacycline. nih.gov

Area Under the Concentration-Time Curve to Minimum Inhibitory Concentration Ratio (AUC/MIC) as a Predictor of Efficacy

The ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) has been identified as the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with eravacycline's efficacy. nih.govnih.govasm.orgresearchgate.net This has been consistently demonstrated in neutropenic murine thigh infection models. nih.govnih.gov

In a study utilizing a neutropenic murine thigh infection model with six Escherichia coli isolates, the fAUC/MIC ratio showed the strongest correlation with efficacy, yielding a coefficient of determination (R²) of 0.80. nih.gov This research established the mean fAUC/MIC magnitudes required to achieve specific bacteriological endpoints. For net stasis (no change in bacterial count), the target fAUC/MIC was 27.97 ± 8.29. nih.gov To achieve a 1-log₁₀ reduction in bacterial colony-forming units (CFU), a mean fAUC/MIC of 32.60 ± 10.85 was required. nih.gov These findings were consistent across various E. coli strains, including those with different resistance mechanisms. nih.gov

The table below summarizes the key pharmacokinetic parameters of eravacycline observed in a murine model that informed these pharmacodynamic targets.

Dose (mg/kg)Cmax (mg/L)AUC₀₋∞ (mg·h/L)Elimination Half-life (h)
2.50.342.443.9
5---
10---
20---
40---
802.5857.617.6

Data derived from a single-dose plasma pharmacokinetic study in neutropenic mice. The values for Cmax and AUC represent the range across doses from 2.5 to 80 mg/kg. nih.gov Dashes indicate data not provided for intermediate doses in the source material.

These animal model PK/PD targets are considered valuable for designing dosing regimens and establishing susceptibility breakpoints for clinical use. nih.gov

Time-Kill Curve Studies

In vitro time-kill curve studies have been conducted to characterize the bactericidal or bacteriostatic activity of eravacycline over time against key pathogens. nih.govcontagionlive.com These experiments provide insights into the concentration-dependent killing effects of the antibiotic. asm.org

One study analyzed time-kill data for eravacycline against 12 isolates each of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The isolates included a mix of clinical and laboratory strains with MICs ranging from 0.016 to 2 µg/mL and possessing various resistance mechanisms. nih.gov In these experiments, bacterial cultures with a starting inoculum of approximately 1.0 × 10⁶ CFU/mL were exposed to eravacycline concentrations corresponding to multiples of the organism's MIC. nih.gov Bacterial counts were then measured at several time points over a 24-hour period. nih.gov

The data from 144 separate in vitro time-kill experiments were used to develop a semimechanistic pharmacodynamic model. nih.gov This model successfully described the bacterial count time courses and characterized antibacterial susceptibility as a function of both the MIC and the development of adaptive resistance over time. nih.gov While generally considered bacteriostatic against Gram-positive bacteria, eravacycline has demonstrated bactericidal activity against strains of E. coli and K. pneumoniae in vitro. contagionlive.com

The table below outlines the typical experimental conditions for eravacycline time-kill studies.

ParameterDescription
Pathogens StudiedEscherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii
Number of Isolates12 per species
Starting Inoculum~1.0 × 10⁶ CFU/mL
Eravacycline Concentrations0x, 2x, 4x, or 8x the Minimum Inhibitory Concentration (MIC)
Sampling Time Points0.25, 2, 7, and 24 hours

Data based on the methodology of in vitro time-kill experiments submitted to the FDA. nih.gov

Preclinical Efficacy Studies

Animal Models of Infection

The murine thigh infection model is a standard and widely used preclinical tool to assess the in vivo efficacy of new antimicrobial agents. In this model, eravacycline has shown potent activity against both Gram-positive and Gram-negative bacteria.

In studies involving neutropenic mice with thigh infections, eravacycline demonstrated significant dose-dependent bacterial reduction. Against methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pyogenes, single intravenous doses of eravacycline resulted in a 2 log10 reduction in colony-forming units (CFU) at doses ranging from 0.2 to 9.5 mg/kg. nih.gov Furthermore, in a neutropenic murine thigh infection model using six Escherichia coli isolates, the 24-hour free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) was identified as the pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlated with efficacy. nih.govasm.org The mean fAUC/MIC values associated with net stasis and a 1-log kill were 27.97 ± 8.29 and 32.60 ± 10.85, respectively. nih.govnih.gov

Eravacycline also proved effective in mouse septicemia models, with 50% protective dose (PD50) values of ≤ 1 mg/kg once daily against Staphylococcus aureus, including tetracycline-resistant methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes. nih.govnih.gov Against Escherichia coli isolates, the PD50 values ranged from 1.2 to 4.4 mg/kg once daily. nih.govnih.gov In an immunocompetent murine thigh infection model studied over 72 hours, a humanized eravacycline regimen demonstrated progressively enhanced activity against two MRSA isolates and three Enterobacteriaceae isolates. researchgate.net

Efficacy of Eravacycline in Murine Thigh Infection Models
PathogenModelEndpointEravacycline Dose/Parameter
Methicillin-sensitive Staphylococcus aureus (MSSA)Neutropenic Thigh2 log10 CFU reduction0.2 - 9.5 mg/kg (single IV dose)
Streptococcus pyogenesNeutropenic Thigh2 log10 CFU reduction0.2 - 9.5 mg/kg (single IV dose)
Escherichia coliNeutropenic ThighNet StasisfAUC/MIC of 27.97 ± 8.29
Escherichia coliNeutropenic Thigh1-log KillfAUC/MIC of 32.60 ± 10.85
Staphylococcus aureus (including MRSA)SepticemiaPD50≤ 1 mg/kg once daily
Streptococcus pyogenesSepticemiaPD50≤ 1 mg/kg once daily
Escherichia coliSepticemiaPD501.2 - 4.4 mg/kg once daily

Rabbit models have also been employed to evaluate the in vivo characteristics of eravacycline. These models allow for a more detailed analysis of tissue distribution and efficacy in different types of infections. In a study using healthy New Zealand White rabbits, eravacycline achieved high concentrations in various tissues, including the kidneys, liver, spleen, and lungs. nih.gov The pharmacokinetic profile in rabbits was found to be comparable to that in humans. researchgate.net

Specifically, studies have shown that eravacycline reaches high concentrations in renal cortical and medullary tissues, which is encouraging for its potential use in treating urinary tract infections and pyelonephritis. nih.gov The distribution of eravacycline into these tissues supports its potential efficacy against pathogens residing in these sites. nih.gov

Efficacy Against Specific Multi-Drug Resistant Organisms in Preclinical Settings

A significant aspect of eravacycline's preclinical evaluation has been its activity against multi-drug resistant (MDR) organisms, which pose a major public health threat.

Eravacycline has demonstrated potent in vitro activity against a broad range of clinically significant bacteria, including MDR isolates. mdpi.comxerava.com It has shown efficacy against carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii. nih.govnih.govuea.ac.uk In vitro studies have indicated that the minimum inhibitory concentration (MIC) values for 90% of organisms (MIC90) of eravacycline are often lower than those of tigecycline (B611373) for CRE and A. baumannii. nih.govnih.gov

Against carbapenem-resistant E. coli, the MIC50 and MIC90 for eravacycline were reported to be 0.25 mg/L and 0.5 mg/L, respectively. nih.gov For carbapenem-resistant Klebsiella pneumoniae and Enterobacter cloacae complex, the susceptibility rates to eravacycline were 53.1% and 45.2%, respectively. nih.gov Time-kill curve analyses have suggested that the bactericidal effect of eravacycline is stronger than that of tigecycline against various CRE isolates. nih.gov

Eravacycline also exhibits promising activity against extensively drug-resistant (XDR) Acinetobacter baumannii. nih.govresearchwithrowan.com In a study of 48 clinical isolates of A. baumannii, 60.41% were found to be susceptible to eravacycline. nih.gov The in vitro activity of eravacycline against A. baumannii has been reported to be two- to eight-fold more potent than tigecycline. droracle.ai

In Vitro Activity of Eravacycline Against Multi-Drug Resistant Organisms
OrganismResistance ProfileEravacycline MIC Range (mg/L)Eravacycline MIC50 (mg/L)Eravacycline MIC90 (mg/L)
Escherichia coliCarbapenem-Resistant≤0.0625 - 40.250.5
Klebsiella pneumoniaeCarbapenem-ResistantNot specifiedNot specifiedNot specified
Enterobacter cloacae complexCarbapenem-ResistantNot specifiedNot specifiedNot specified
Acinetobacter baumanniiCarbapenem-Resistant≤0.06 - 80.51

Clinical Research and Therapeutic Applications

Clinical Trials for Complicated Intra-abdominal Infections (cIAI)

Eravacycline's efficacy and safety in treating complicated intra-abdominal infections (cIAI) have been extensively studied through a series of pivotal Phase III clinical trials under the IGNITE program. These trials were designed to establish its non-inferiority compared to established carbapenem (B1253116) antibiotics.

Phase I, II, and III Trial Outcomes (IGNITE 1, IGNITE 4, IGNITE 2, IGNITE 3)

The IGNITE program included several trials, with IGNITE 1 and IGNITE 4 specifically focusing on cIAI. IGNITE 2 and IGNITE 3 investigated eravacycline for complicated urinary tract infections (cUTI), but did not meet their primary efficacy endpoints.

IGNITE 1: This Phase III, randomized, double-blind, multicenter trial compared intravenous (IV) eravacycline (1.0 mg/kg every 12 hours) with ertapenem (B1671056) (1.0 g every 24 hours) in patients with cIAI. The primary endpoint was clinical cure at the test-of-cure (TOC) visit. The study demonstrated that eravacycline was non-inferior to ertapenem, with clinical cure rates of 86.8% for eravacycline and 87.6% for ertapenem in the microbiological intent-to-treat (micro-ITT) population. contagionlive.comcontagionlive.comnih.govnih.govxerava.comxerava.com

IGNITE 4: This Phase III, randomized, double-blind, multicenter trial evaluated IV eravacycline (1 mg/kg every 12 hours) against meropenem (B701) (1 g every 8 hours) in patients with cIAI. Eravacycline demonstrated non-inferiority to meropenem. The clinical cure rates in the micro-ITT population were 90.8% for eravacycline and 91.2% for meropenem. Secondary endpoints also showed comparable efficacy, with clinical cure rates in the modified ITT population at 92.4% for eravacycline versus 91.6% for meropenem, and in the clinically evaluable population at 96.9% for eravacycline versus 96.1% for meropenem. contagionlive.comxerava.comxerava.comnih.govresearchgate.netglobenewswire.comnih.govpharmacytimes.com In patients with ESBL-producing Enterobacteriaceae, clinical cure rates were 87.5% for eravacycline and 84.6% for meropenem. nih.govresearchgate.netnih.gov

IGNITE 2 and IGNITE 3: These trials investigated eravacycline for complicated urinary tract infections (cUTI). IGNITE 2, comparing eravacycline to levofloxacin (B1675101), did not achieve its primary endpoint of statistical non-inferiority. contagionlive.comnih.govfiercebiotech.comglobenewswire.com Similarly, IGNITE 3, which compared eravacycline to ertapenem, failed to meet its co-primary efficacy endpoints. contagionlive.comglobenewswire.comfiercebiotech.com

Comparative Efficacy Studies

Eravacycline has been compared against several key antibiotics in clinical trials, primarily for cIAI.

Eravacycline vs. Ertapenem (IGNITE 1): Eravacycline demonstrated non-inferiority to ertapenem in terms of clinical cure rates, with 86.8% in the eravacycline group compared to 87.6% in the ertapenem group. contagionlive.comcontagionlive.comnih.govnih.govxerava.comxerava.comessentialmeds.orgfrontiersin.orgnih.gov

Eravacycline vs. Meropenem (IGNITE 4): Eravacycline was found to be non-inferior to meropenem, showing clinical cure rates of 90.8% versus 91.2%. contagionlive.comxerava.comxerava.comnih.govresearchgate.netglobenewswire.comnih.govpharmacytimes.comessentialmeds.orgfrontiersin.org

Eravacycline vs. Levofloxacin (IGNITE 2 - cUTI): In the context of cUTI, eravacycline did not achieve non-inferiority compared to levofloxacin. contagionlive.comnih.govfiercebiotech.comglobenewswire.com

Eravacycline vs. Tigecycline (B611373): While direct comparative trial data is limited in the provided results, meta-analyses and in vitro studies suggest eravacycline may offer advantages. One meta-analysis indicated eravacycline was significantly better than tigecycline in microbiological response rates. frontiersin.orgnih.govresearchgate.netmdpi.com

Table 7.1.1: Clinical Cure Rates in Phase III Trials for cIAI

TrialComparatorEravacycline Clinical Cure Rate (micro-ITT)Comparator Clinical Cure Rate (micro-ITT)Non-Inferiority Achieved
IGNITE 1Ertapenem86.8%87.6%Yes contagionlive.comcontagionlive.comnih.govnih.gov
IGNITE 4Meropenem90.8%91.2%Yes contagionlive.comnih.govresearchgate.netglobenewswire.comnih.gov

Real-World Evidence and Post-Market Surveillance

Real-world data and post-market surveillance provide valuable insights into eravacycline's performance in diverse clinical settings and patient populations beyond the controlled environment of clinical trials.

Clinical Efficacy in Diverse Patient Populations and Infection Types

Retrospective observational studies have evaluated eravacycline's use in real-world settings. One study involving 50 patients demonstrated a clinical resolution rate of 94%, with infections including intra-abdominal infections, pneumonia, and diabetic foot infections. nih.govresearchgate.net These studies often include patients with multiple comorbidities, reflecting the complexity of real-world patient profiles. Another large retrospective cohort of 416 patients reported a clinical success rate of 75.7%. asm.org Eravacycline has shown broad-spectrum activity against MDR bacteria in these real-world assessments, aligning with findings from clinical trials. nih.govresearchgate.net

Experience in Treating Carbapenem-Resistant Acinetobacter baumannii Infections

Eravacycline has demonstrated activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen identified as an urgent public health threat by the CDC. contagionlive.comasm.orgnih.govresearchgate.net A multicenter real-world cohort study of 46 patients treated for A. baumannii infections, where 69.5% of isolates were CRAB, reported a 30-day mortality of 21.9% in the CRAB subgroup. asm.orgnih.govresearchgate.net In vitro studies suggest eravacycline is highly effective against MDR A. baumannii, and some research indicates superior in vitro efficacy compared to tigecycline against MDR A. baumannii strains. researchgate.netmdpi.com While some guidelines suggest minocycline (B592863) might be preferred over eravacycline for CRAB until more clinical data are available, eravacycline's activity against this challenging pathogen is recognized. asm.orgnih.gov

Potential for Expanded Therapeutic Indications

While eravacycline was initially developed and approved for cIAI, its broad-spectrum activity has led to investigations into other potential therapeutic indications. However, trials for complicated urinary tract infections (cUTI) did not yield positive results, with eravacycline failing to meet primary efficacy endpoints in studies like IGNITE 2 and IGNITE 3. contagionlive.comnih.govfiercebiotech.comglobenewswire.comfiercebiotech.comapub.kr Nevertheless, real-world data suggest its utility in other infection types such as pneumonia and diabetic foot infections, reflecting its potential for broader application against difficult-to-treat infections caused by resistant pathogens. nih.govresearchgate.net

Drug Drug Interactions of Eravacycline

Interactions with Cytochrome P450 (CYP3A4) Inducers and Inhibitors

Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in drug metabolism. Agents that induce or inhibit these enzymes can alter the systemic exposure of Eravacycline.

Concomitant administration of Rifampin, a potent CYP3A4/3A5 inducer, significantly impacts Eravacycline's pharmacokinetic parameters. Studies have shown that Rifampin can reduce Eravacycline's total exposure and increase its clearance. Specifically, co-administration of Rifampin decreased Eravacycline's area under the curve (AUC) by approximately 35% and increased its clearance by approximately 54% rxlist.com. Another study reported a reduction in total Eravacycline exposure by approximately one third and an increase in clearance by approximately 50% with Rifampin nih.gov. This reduction in exposure suggests a potential decrease in Eravacycline's efficacy, underscoring the need for dose adjustments when these agents are used concurrently wvu.edu.

In contrast to inducers, strong CYP3A inhibitors like Itraconazole can affect Eravacycline by increasing its systemic exposure. Clinical data indicates that the co-administration of Itraconazole with Eravacycline resulted in a 5% increase in Eravacycline's maximum concentration (Cmax) and a 32% increase in its AUC0-t, while simultaneously decreasing its clearance by 32% rxlist.com. Theoretically, strong CYP3A4 inhibitors could increase Eravacycline levels, potentially leading to an increased risk of side effects wvu.edu.

Interactions with Other Antimicrobial Agents

Eravacycline may exhibit interactions with other antimicrobial agents, particularly those within the penicillin class, through pharmacodynamic antagonism.

Tetracyclines, including Eravacycline, may interfere with the bactericidal action of penicillins medscape.commedscape.com. This interaction can lead to a decrease in the therapeutic efficacy of penicillins such as Amoxicillin and Ampicillin when co-administered with Eravacycline medscape.commedscape.com. Similarly, the therapeutic efficacy of Cloxacillin, Amdinocillin, Bacampicillin, and Azlocillin may also be diminished when used in combination with Eravacycline drugbank.com. Healthcare providers should monitor for reduced therapeutic effects of these penicillin-class antibiotics if they are concomitantly used with Eravacycline medscape.commedscape.com.

Interactions with Anticoagulants

Eravacycline has been noted to interact with anticoagulants, specifically vitamin K antagonists. Eravacycline may enhance the anticoagulant activities of these agents wvu.edu. For instance, it can increase the anticoagulant activities of Acenocoumarol drugbank.com. Consequently, Eravacycline is listed as having a moderate interaction with Warfarin rxlist.comdrugs.com. Patients receiving both Eravacycline and vitamin K antagonists should be closely monitored for changes in their prothrombin activity and international normalized ratio (INR) to ensure therapeutic anticoagulation and prevent bleeding complications.

Other Documented or Potential Drug Interactions

A range of other agents have documented or potential interactions with Eravacycline, affecting its efficacy or safety profile.

Citric acid : The therapeutic efficacy of Eravacycline can be decreased when used in combination with Citric acid drugbank.comprescriberpoint.com.

Clarithromycin : The metabolism of Eravacycline may be decreased when administered concurrently with Clarithromycin drugbank.com.

Clozapine : Co-administration of Eravacycline with Clozapine may lead to a decrease in the metabolism of Eravacycline drugbank.comdrugbank.com.

Cocaine : The risk or severity of methemoglobinemia can be increased when Eravacycline is combined with Cocaine drugbank.comdrugbank.com.

Collagenase clostridium histolyticum : The therapeutic efficacy of Collagenase clostridium histolyticum may be decreased when used in combination with Eravacycline drugbank.com.

Apalutamide : As a strong CYP3A4 inducer, Apalutamide can decrease the serum concentration of Eravacycline, potentially reducing its efficacy drugbank.comdrugbank.commedscape.commedscape.comjnjmedicalconnect.com. This warrants close monitoring and potential dose adjustments of Eravacycline medscape.com.

Aprepitant : Aprepitant, a moderate CYP3A4 inhibitor and weak CYP2C9 inducer, is listed as having a moderate interaction with Eravacycline drugs.com. While direct mechanistic data is limited in the provided results, its known effects on CYP enzymes suggest a potential for altered Eravacycline pharmacokinetics.

Articaine : The risk or severity of methemoglobinemia can be increased when Eravacycline is administered with Articaine drugbank.comdrugbank.com.

Atazanavir : The metabolism of Eravacycline can be decreased when combined with Atazanavir drugbank.comdrugbank.com. Furthermore, Atazanavir, as an inhibitor of OATP1B1/3 transporters, may increase the plasma concentration of Eravacycline europa.eu.

Avanafil : The serum concentration of Avanafil can be increased when it is co-administered with Eravacycline drugbank.comdrugbank.com.

Azlocillin : The therapeutic efficacy of Azlocillin can be decreased when used in combination with Eravacycline drugbank.com.

BCG vaccine : The therapeutic efficacy of BCG vaccine may be decreased when used in combination with Eravacycline, as antibiotics can diminish the effect of live bacterial vaccines medscape.comrxlist.comdrugbank.commedscape.com.

Palovarotene : Co-administration of Eravacycline with Palovarotene, a retinoid derivative, may increase the risk or severity of pseudotumor cerebri. This association is linked to systemic retinoid use and concomitant tetracycline (B611298) use medscape.comdrugbank.com.

Sodium sulfate (B86663) : Formulations containing Sodium sulfate (e.g., sodium sulfate/magnesium sulfate/potassium chloride) may decrease the levels of Eravacycline by inhibiting gastrointestinal absorption. This interaction is primarily relevant for oral formulations, but may indicate a general concern with polyvalent cations medscape.comrxlist.com.

Advanced Synthesis and Chemical Modification Studies

Fully Synthetic Approach to Eravacycline

The development of a fully synthetic route to eravacycline has been a pivotal achievement, allowing for extensive structural modifications that are not feasible through semi-synthesis from natural tetracycline (B611298) precursors. researchgate.net This total synthesis has provided access to a vast library of tetracycline analogues, ultimately leading to the discovery of eravacycline. researchgate.net

A cornerstone of the eravacycline synthesis is the Michael-Dieckmann reaction. This key transformation involves the coupling of two complex intermediates: a suitably substituted aromatic moiety, often referred to as the "left-hand piece" (LHP), and a chiral cyclohexenone derivative, the "right-hand piece". researchgate.netresearchgate.net The reaction proceeds via a tandem Michael addition followed by a Dieckmann cyclization to construct the C-ring of the tetracyclic core. nih.govd-nb.info

The process begins with the deprotonation of the LHP to form an anion, which then undergoes a Michael addition to the cyclohexenone acceptor. chemicalbook.com This is followed by an intramolecular Dieckmann cyclization, induced by a second base, to form the pentacyclic intermediate. nih.govchemicalbook.com The reaction is highly sensitive to conditions, with the order of addition and the choice of base being critical for success on a larger scale. pharmtech.com

Key intermediates in this synthesis include:

The "Left-Hand Piece" (LHP): A fully constructed and protected aromatic fragment. For eravacycline, this is a benzyl-protected phenol (B47542) containing a fluorine atom and a dibenzylamine (B1670424) substituent. nih.govpharmtech.com The LHP can be synthesized from readily available starting materials like 4-fluoro-3-methylphenol. nih.gov

The initial Michael adduct is formed, and subsequent treatment with a base like lithium bis(trimethylsilyl)amide (LHMDS) triggers the intramolecular Dieckmann cyclization to yield the core tetracycline structure. chemicalbook.com

The synthesis of eravacycline is characterized by its convergent and enantioselective nature. researchgate.netnih.gov A convergent approach, where different parts of the molecule are synthesized separately before being joined together, is highly efficient for complex molecules. researchgate.netresearchgate.net This strategy allows for the late-stage coupling of the LHP and the cyclohexenone intermediate, which is advantageous for creating diverse analogues. researchgate.net

Structure-Activity Relationship (SAR) Studies of Fluorocyclines

The fully synthetic platform for fluorocyclines has enabled extensive structure-activity relationship (SAR) studies, providing deep insights into how specific structural modifications influence antibacterial potency and the ability to overcome resistance mechanisms.

The D-ring of the tetracycline scaffold has been a primary focus for modification in the development of new analogues like eravacycline. researchgate.net Two key modifications on eravacycline's D-ring are a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position. nih.gov

These substitutions are critical for eravacycline's enhanced antibacterial profile for several reasons:

Overcoming Efflux-Mediated Resistance: The bulky substituent at the C-9 position provides steric hindrance that interferes with the binding of tetracycline-specific efflux pumps, a common mechanism of bacterial resistance. nih.gov

Circumventing Ribosomal Protection: The modifications, particularly the C-9 side chain, also prevent the binding of ribosomal protection proteins, another major source of tetracycline resistance. nih.gov This allows eravacycline to maintain its activity against strains expressing these resistance determinants. nih.govnih.gov

Enhanced Ribosomal Binding: The novel C-9 side chain contributes to increased binding affinity for the bacterial 30S ribosomal subunit, the target of tetracycline antibiotics. nih.gov This enhanced binding leads to more potent inhibition of bacterial protein synthesis. nih.govresearchgate.net

Broad-Spectrum Activity: The presence of the fluorine atom at C-7 and the unique C-9 side chain contribute to eravacycline's broad spectrum of activity against both Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. nih.govresearchgate.net

SAR studies have consistently shown that more polar or basic substituents at the C-9 position lead to improved activity. researchgate.net The specific combination of the C-7 fluorine and the C-9 pyrrolidinoacetamido group in eravacycline has proven to be highly effective in creating a potent antibiotic capable of overcoming prevalent tetracycline resistance mechanisms. nih.gov

Process Scale-Up and Manufacturing Considerations

The transition from laboratory-scale synthesis to large-scale manufacturing of a complex molecule like eravacycline presents numerous challenges. The successful process scale-up by Tetraphase Pharmaceuticals enabled the production of multi-hundred gram quantities required for clinical development. pharmtech.com

Key considerations and challenges in the manufacturing process include:

Reaction Conditions: The critical Michael-Dieckmann reaction is sensitive to temperature, addition times, and the stoichiometry of reagents. Optimization of these parameters was necessary to ensure high yield and purity on a larger scale. pharmtech.com

Intermediate Purity: Ensuring the high purity of key intermediates, such as the LHP and the cyclohexenone, is essential for the success of subsequent steps. The synthesis of these intermediates had to be robust and scalable. newdrugapprovals.org

Deprotection and Final Acylation: Following the construction of the core structure, a series of deprotection steps are required to remove protecting groups. A significant development was a one-pot global deprotection and isoxazole (B147169) ring-opening reaction. nih.gov The final coupling of the C-9 side chain is carried out in an aqueous/organic solvent mixture, requiring careful pH control to drive the reaction to completion and hydrolyze any over-acylated byproducts. pharmtech.com

Purification and Isolation: The purification of the final active pharmaceutical ingredient (API) involves extraction and precipitation. It was observed that the undesired C-4 epimer could be partially removed during the aqueous work-up and subsequent drying steps, improving the purity of the final product. pharmtech.com The final product is typically isolated as a hydrochloride salt. pharmtech.com

Regulatory Compliance: All stages of manufacturing must adhere to current Good Manufacturing Practices (cGMP) to ensure the quality, purity, and consistency of the final drug product. This involves rigorous process control and validation. pharmaceuticalprocessingworld.com

The successful scale-up of eravacycline's synthesis is a testament to the power of modern synthetic organic chemistry and process development, enabling the production of a novel antibiotic to combat multidrug-resistant infections. pharmtech.com

Future Directions in Eravacycline Research

Exploration of Novel Combination Therapies

Given the rise of multidrug-resistant (MDR) organisms, a significant area of future research is the use of eravacycline in combination with other antimicrobial agents. This strategy aims to achieve synergistic effects, broaden the spectrum of activity, and suppress the development of resistance.

Recent studies have shown promise for such combinations. For instance, in a case series of patients with carbapenem-resistant Acinetobacter baumannii (CRAB) pneumonia, a majority of patients received eravacycline in combination with ampicillin/sulbactam, with some also receiving inhaled colistin (B93849). This combination therapy resulted in clinical resolution for 68% of the patients. oup.com

Another study investigating the development of resistance in Klebsiella pneumoniae found that eravacycline-resistant mutants displayed collateral sensitivity to β-lactam/β-lactamase inhibitor combinations. asm.orgnih.gov Specifically, the combinations of eravacycline with aztreonam/avibactam or ceftazidime-avibactam were shown to suppress the development of resistance and exhibit synergistic therapeutic effects in a murine cutaneous abscess model. asm.orgnih.gov These findings suggest that combining eravacycline with these agents could be a promising strategy for treating MDR K. pneumoniae infections. asm.org

A retrospective study on CRAB pneumonia in ICU patients also highlighted the use of eravacycline in combination therapies, demonstrating non-inferior efficacy compared to tigecycline (B611373). researchgate.netnih.govnih.gov While specific combination agents were not the primary focus of comparison, the study underscores the real-world application of eravacycline as part of a combination regimen in severe infections. researchgate.netnih.govnih.gov

Table 1: Investigational Combination Therapies with Eravacycline

Combination Agent Target Pathogen(s) Observed/Potential Benefit Reference(s)
Ampicillin/sulbactam Acinetobacter baumannii Favorable clinical outcomes in CRAB pneumonia oup.comresearchgate.net
Colistin (inhaled) Acinetobacter baumannii Used as part of salvage therapy for CRAB pneumonia oup.comresearchgate.net
Aztreonam/avibactam Klebsiella pneumoniae Synergistic effects, suppression of resistance development asm.orgnih.gov
Ceftazidime-avibactam Klebsiella pneumoniae Synergistic effects, suppression of resistance development asm.orgnih.gov

Further Assessment Against Biofilms

Bacterial biofilms present a significant challenge in treating chronic and device-associated infections due to their inherent tolerance to antibiotics. nih.gov Research into eravacycline's activity against biofilms is a critical area for future investigation.

An in vitro study demonstrated that eravacycline is active against biofilms formed by uropathogenic Escherichia coli. nih.govasm.org Biofilms were eradicated by eravacycline at a concentration of 0.5 μg/ml, which was close to its minimum inhibitory concentration (MIC) for planktonic (free-floating) cells. nih.govasm.org This is in contrast to other antibiotics like colistin and meropenem (B701), which required much higher concentrations relative to their MICs to disrupt the biofilms. nih.govasm.org

However, the activity of eravacycline against biofilms may be species-dependent. A separate study assessing its effect on staphylococci isolated from periprosthetic joint infections found poor anti-biofilm activity. nih.gov The minimum biofilm bactericidal concentration (MBBC) values for both Staphylococcus aureus and Staphylococcus epidermidis were significantly higher than their respective MICs, indicating reduced efficacy against these bacteria in a biofilm state. nih.gov

These contrasting findings highlight the need for further research to delineate the spectrum of eravacycline's anti-biofilm activity against a wider range of clinically relevant pathogens. nih.gov Future studies should also explore the mechanisms by which eravacycline penetrates and acts on biofilm structures and whether its efficacy can be enhanced in combination with other anti-biofilm agents.

Research into Additional Therapeutic Applications

While approved for complicated intra-abdominal infections, the favorable pharmacokinetic properties and broad-spectrum activity of eravacycline suggest its potential utility in other types of infections. cornell.edupharmacytimes.comnih.gov

One promising area is the treatment of pulmonary infections. A population pharmacokinetic/pharmacodynamic (PK/PD) model has shown that eravacycline is widely distributed into the lungs, with high penetration into the epithelial lining fluid (ELF). nih.govasm.orgresearchgate.net This study suggests that eravacycline could be effective for lung infections caused by susceptible pathogens, justifying further clinical investigation for this indication. nih.govasm.orgresearchgate.net Real-world evidence studies have also documented its use in treating respiratory tract infections. asm.org

More recently, innovative research has explored the repurposing of eravacycline for non-infectious diseases. A 2024 study utilizing a machine learning model identified eravacycline as a potential anti-cancer agent. nih.gov Subsequent laboratory experiments showed that eravacycline could significantly inhibit the proliferation and migration of pancreatic cancer cells and induce apoptosis (programmed cell death). nih.gov This groundbreaking research opens up an entirely new avenue for eravacycline's therapeutic application, warranting further investigation into its potential as an oncology therapeutic. nih.gov

Continued Surveillance of Resistance Emergence and Mechanisms

The emergence of antibiotic resistance is an ever-present threat to the long-term viability of any antimicrobial agent. pharmacytimes.com Therefore, continuous surveillance of eravacycline's activity against clinical pathogens is crucial.

Global surveillance studies have been monitoring the in vitro activity of eravacycline since its approval. A study analyzing isolates collected between 2018 and 2022 found that eravacycline demonstrated sustained high activity against key Gram-positive and Gram-negative pathogens. nih.gov Importantly, the susceptibility rates and MIC90 values (the concentration required to inhibit 90% of isolates) did not change significantly over this period. nih.gov Other surveillance programs from 2018 also highlighted eravacycline's potent in vitro activity against a global collection of clinical isolates, including MDR strains. nih.govoup.com

Continued surveillance is essential to detect any shifts in susceptibility patterns and to understand the molecular mechanisms that may contribute to resistance. patsnap.com This information is vital for informing clinical guidelines and preserving the efficacy of eravacycline.

Table 2: Eravacycline MIC90 Values from a 2018 Global Surveillance Study

Organism Eravacycline MIC90 (μg/mL) Tigecycline MIC90 (μg/mL)
All-Enterobacteriaceae 0.5 2
MDR-Enterobacteriaceae 1 2
Staphylococcus aureus (MRSA) 0.25 0.5
Enterococcus faecalis (VRE) 0.12 0.25
Enterococcus faecium (VRE) 0.12 0.25

Data sourced from references nih.govoup.com. MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant *Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.*

Pharmacokinetic/Pharmacodynamic Modeling Refinement

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for optimizing antibiotic dosing regimens to maximize efficacy and minimize the risk of resistance. researchgate.net Future research will likely focus on refining the PK/PD models for eravacycline across different patient populations and infection types.

Intravenous eravacycline has been shown to display linear pharmacokinetics, which can be described by a four-compartment model. researchgate.net More recent and specialized modeling has been applied to understand its distribution in specific body compartments. For instance, a three-compartment model was developed to best describe eravacycline's kinetics in the human lungs, estimating an epithelial lining fluid (ELF) distribution ratio of 8.26, indicating high penetration into the lungs. nih.govasm.orgnih.gov

This pulmonary PK model was used to determine PK/PD cutoff values for several key pathogens. nih.govresearchgate.net For example, at the approved dosage for complicated intra-abdominal infections, a PK/PD cutoff of 2 mg/L was deemed appropriate for E. coli, while a lower value of 1 mg/L was selected for K. pneumoniae, A. baumannii, and S. aureus. nih.govresearchgate.net

Further refinement of these models is needed. This includes incorporating data from special patient populations (e.g., critically ill, obese, or renally impaired patients) and for different infection sites. Such models can help to validate and, if necessary, adjust dosing regimens to ensure optimal drug exposure at the site of infection, which is crucial for treating infections caused by less susceptible or MDR pathogens. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design real-world studies to evaluate eravacycline’s efficacy while addressing inherent methodological limitations?

  • Methodological Approach : Retrospective observational studies using electronic health records can assess real-world outcomes but require careful control of confounding variables (e.g., comorbidities, prior antibiotic exposure). Strengths include insights into diverse patient populations, while limitations include lack of microbiologic follow-up and control groups. For example, a 50-patient study analyzed eravacycline’s efficacy in complex infections but lacked comparator arms, limiting causal inference .
  • Recommendation : Pair retrospective data with prospective registries to standardize outcome metrics (e.g., 30-day mortality, relapse rates) and integrate microbiologic sampling where feasible.

Q. What evidence supports eravacycline’s non-inferiority to carbapenems in phase 3 trials for complicated intra-abdominal infections (cIAIs)?

  • Key Findings : Pooled analyses of IGNITE1 and IGNITE4 trials demonstrated comparable clinical cure rates between eravacycline (88.7%) and carbapenems (89.3%) in the microbiologic intent-to-treat population. Subgroup analyses showed consistent efficacy across patients with bacteremia (87.5% vs. 77.0%) and varying renal function .
  • Methodological Consideration : Use non-inferiority margins (e.g., 10% delta) aligned with FDA guidelines and stratify randomization by baseline severity to minimize bias.

Q. How does eravacycline’s safety profile compare to other tetracyclines in clinical trials?

  • Adverse Event Analysis : In pooled phase 2/3 trial data, eravacycline-associated adverse events included infusion site reactions (7.7%), nausea (6.5%), and vomiting (3.7%). Discontinuation rates (2%) were similar to carbapenems, with no severe hypersensitivity events reported .
  • Mitigation Strategies : Premedication for nausea and optimized infusion protocols (e.g., slower rates, lower concentrations) reduce adverse events.

Advanced Research Questions

Q. What mechanisms explain regional variations in eravacycline’s minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae?

  • Experimental Design :

Perform whole-genome sequencing of isolates with elevated MICs to identify resistance genes (e.g., tmexCD2-toprJ2 efflux pumps).

Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in broth microdilution assays to quantify pump activity .

  • Findings : Chinese K. pneumoniae isolates exhibited MIC90 values of 2.0 mg/L (vs. 0.5 mg/L in Western strains), linked to efflux overexpression and carbapenemase co-carriage (e.g., blaNDM-1, blaKPC-2) .

Q. How does eravacycline achieve enhanced persister cell eradication compared to older tetracyclines?

  • Protocol :

  • Induce persister cells in E. coli via ampicillin treatment, then expose to eravacycline (0–100 µg/mL).
  • Measure intracellular drug accumulation via LC/MS-MS and compare killing kinetics to minocycline .
    • Results : Eravacycline at 100 µg/mL achieved 3-log reduction in persisters (99.9% killing) due to 3.8-fold higher intracellular accumulation vs. normal cells. Structural modifications (C-9 pyrrolidinoacetamido group) enhance ribosomal binding and bypass efflux .

Q. What pharmacokinetic (PK) factors influence eravacycline’s tissue distribution in preclinical models?

  • Study Design :

  • Administer eravacycline intravenously in rabbits (1–10 mg/kg) and collect plasma/tissue samples at intervals.
  • Use LC/MS-MS to quantify concentrations in kidney, liver, and epithelial lining fluid (ELF) .
    • Key Data :
TissueAUC (µg·h/mL)Plasma Ratio
Kidney183.5334x plasma
ELF29.896x plasma
  • Linear PK correlation (r = 0.97) supports dose optimization in organ-specific infections .

Q. How should researchers resolve contradictions in eravacycline’s efficacy for pneumonia caused by Acinetobacter baumannii?

  • Contradictory Evidence : A retrospective study found higher 30-day mortality (33% vs. 15%) and lower microbiologic cure (17% vs. 59%) with eravacycline vs. standard therapy .
  • Methodological Adjustments :

Conduct PK/pharmacodynamic (PD) studies in lung tissue to confirm target attainment.

Evaluate combination therapy with synergistic agents (e.g., sulbactam) in murine pneumonia models .

Q. What statistical approaches are optimal for post hoc analyses of eravacycline’s efficacy in obese patients?

  • Analysis Framework : Pool data from IGNITE1/4 and stratify by BMI (≥30 vs. <30 kg/m²). Use multivariate logistic regression to adjust for covariates (e.g., renal function, infection site).
  • Outcome : Clinical cure rates were similar across BMI subgroups (88–91%), supporting weight-based dosing without caps (tested up to 137 kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tp-434
Reactant of Route 2
Reactant of Route 2
Tp-434

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。